![molecular formula C19H17NO B112584 3-[3-(Benzyloxy)phenyl]aniline CAS No. 400744-17-4](/img/structure/B112584.png)
3-[3-(Benzyloxy)phenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[3-(Benzyloxy)phenyl]aniline” is an organic compound with the molecular formula C19H17NO . It has a molecular weight of 275.35 g/mol . The compound is also known by other names such as 3’- (benzyloxy) [1,1’-biphenyl]-3-amine and 3- (3-phenylmethoxyphenyl)aniline .
Molecular Structure Analysis
The InChI code for “3-[3-(Benzyloxy)phenyl]aniline” is 1S/C19H17NO/c20-18-10-4-8-16 (12-18)17-9-5-11-19 (13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 . Its canonical SMILES structure is C1=CC=C (C=C1)COC2=CC=CC (=C2)C3=CC (=CC=C3)N .Physical And Chemical Properties Analysis
“3-[3-(Benzyloxy)phenyl]aniline” has a molecular weight of 275.3 g/mol . It has a XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It also has four rotatable bonds . The topological polar surface area of the compound is 35.2 Ų .Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis of benzoxazine derivatives, a class of compounds related to "3-[3-(Benzyloxy)phenyl]aniline," highlighting their potential in creating polymers with unique thermal and mechanical properties. The research elaborated on the reaction paths for synthesizing 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, indicating the role of intermediates such as N-hydroxymethyl aniline in forming benzoxazine and its byproducts, offering insights into optimizing synthetic routes for related compounds (Zhang et al., 2015).
Biological Evaluation
- Novel quinazolin derivatives synthesized from related structural frameworks demonstrated significant antitumor activity against human carcinoma cell lines, emphasizing the potential of "3-[3-(Benzyloxy)phenyl]aniline" derivatives in medicinal chemistry and drug development (El‐serwy et al., 2016).
Material Science Applications
- The synthesis and structural analysis of all-para-brominated oligo(N-phenyl-m-aniline)s, related to "3-[3-(Benzyloxy)phenyl]aniline," revealed unique properties such as high-spin cationic states and U-shaped structures, suggesting applications in electronic materials and devices (Ito et al., 2002).
Catalysis and Chemical Reactions
- Insights into the mechanism of nitrobenzene reduction to aniline over Pt catalysts were provided, illustrating the significant role of adsorption of phenyl groups on kinetics. This fundamental understanding can guide the optimization of catalytic processes involving "3-[3-(Benzyloxy)phenyl]aniline" and related compounds (Sheng et al., 2016).
Optical and Electrochemical Applications
- Research on azomethine dyes, including derivatives of "3-[3-(Benzyloxy)phenyl]aniline," highlighted their potential in optical applications, with quantum chemical calculations predicting their molecular structures and electronic properties. This indicates the utility of such compounds in developing new materials for electronic and photonic technologies (Shahab et al., 2017).
properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-10-4-8-16(12-18)17-9-5-11-19(13-17)21-14-15-6-2-1-3-7-15/h1-13H,14,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUHPDMVOGZNOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402043 |
Source
|
Record name | 3-[3-(Benzyloxy)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Benzyloxy)phenyl]aniline | |
CAS RN |
400744-17-4 |
Source
|
Record name | 3-[3-(Benzyloxy)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.